molecular formula C10H8O2 B13599464 5-Prop-2-ynyl-1,3-benzodioxole CAS No. 133218-07-2

5-Prop-2-ynyl-1,3-benzodioxole

Cat. No.: B13599464
CAS No.: 133218-07-2
M. Wt: 160.17 g/mol
InChI Key: VNQOHNBBMYOOHQ-UHFFFAOYSA-N
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Description

5-Prop-2-ynyl-1,3-benzodioxole is an organic compound with the molecular formula C10H8O2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Prop-2-ynyl-1,3-benzodioxole typically involves the acetalization and ketalization of various aldehydes and ketones with catechol. One efficient method uses HY zeolite as a catalyst, which provides high conversion and selectivity under mild conditions . The optimal reaction conditions include a molar ratio of catechol to aldehydes or ketones of 1:1.4, a catalyst amount of 3.5 g/l mol catechol, and a reaction time of 5 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of zeolite catalysts in large-scale synthesis is a promising approach due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Prop-2-ynyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 5-Prop-2-ynyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root growth in plants by promoting auxin-related signaling responses . This interaction leads to the transcriptional activation of auxin-responsive genes, resulting in enhanced root development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Prop-2-ynyl-1,3-benzodioxole is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity compared to other benzodioxole derivatives. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

CAS No.

133218-07-2

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5-prop-2-ynyl-1,3-benzodioxole

InChI

InChI=1S/C10H8O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h1,4-6H,3,7H2

InChI Key

VNQOHNBBMYOOHQ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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